molecular formula C21H17ClN2O2S2 B11213769 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11213769
M. Wt: 429.0 g/mol
InChI Key: ROTJUMVAKADVEJ-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thieno[3,2-d]pyrimidin-4-one core structure This compound is characterized by the presence of a 2-chlorophenylmethylsulfanyl group and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE include other thieno[3,2-d]pyrimidin-4-one derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17ClN2O2S2

Molecular Weight

429.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H17ClN2O2S2/c1-26-16-8-6-14(7-9-16)12-24-20(25)19-18(10-11-27-19)23-21(24)28-13-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3

InChI Key

ROTJUMVAKADVEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4Cl

Origin of Product

United States

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